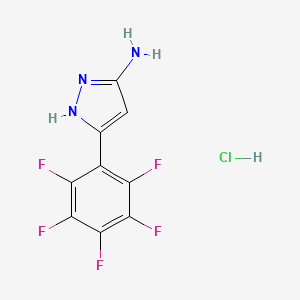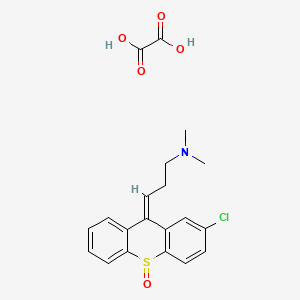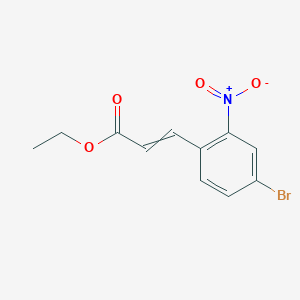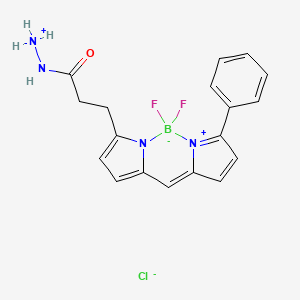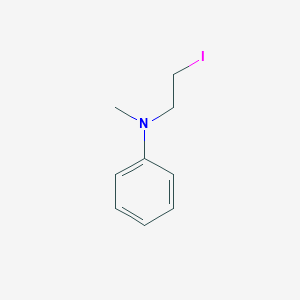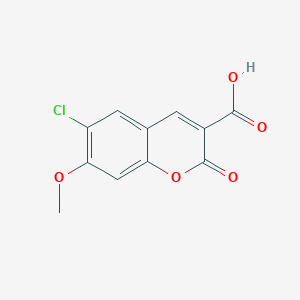
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring.
Preparation Methods
The synthesis of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include acetic anhydride, aluminum chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as pancreatic lipase, which is involved in the digestion of dietary fats . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar coumarin derivatives, such as:
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 7th position.
Coumarin-3-carboxamide analogues: These derivatives have been designed for specific biological activities, such as inhibiting pancreatic lipase. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClO5 |
|---|---|
Molecular Weight |
254.62 g/mol |
IUPAC Name |
6-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14) |
InChI Key |
SYMHUWGEDWKHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


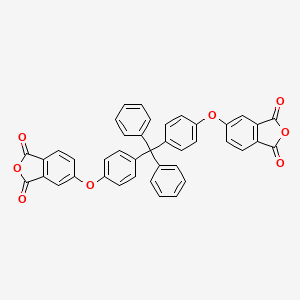
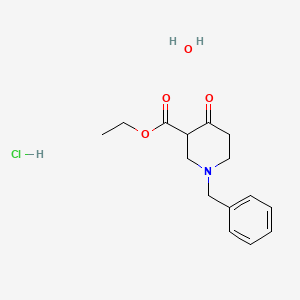
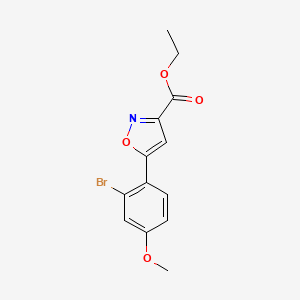
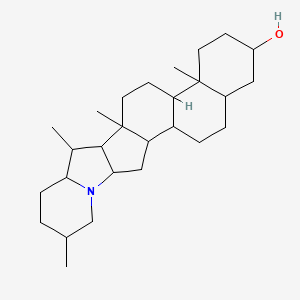
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
